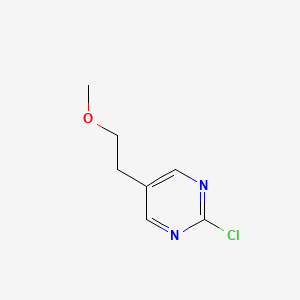
2-Chloro-5-(2-methoxyethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methoxyethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methoxyethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl and heteroaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Coupling Reactions: Biaryl and heteroaryl derivatives.
Scientific Research Applications
2-Chloro-5-(2-methoxyethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methoxyethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The chlorine and methoxyethyl groups can enhance its binding affinity and selectivity towards these targets . The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar reactivity but lacking the methoxyethyl group.
5-Chloro-2-methoxypyrimidine: Similar structure but with different substitution pattern.
2-Chloro-5-methylpyrimidine: Another analog with a methyl group instead of the methoxyethyl group.
Uniqueness
2-Chloro-5-(2-methoxyethyl)pyrimidine is unique due to the presence of both chlorine and methoxyethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
54127-92-3 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-5-(2-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-3-2-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
UENWVFNBHFTLHK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CN=C(N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















